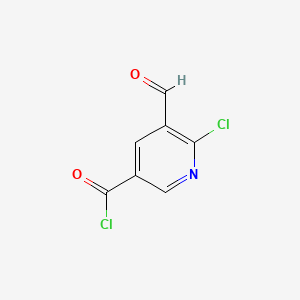

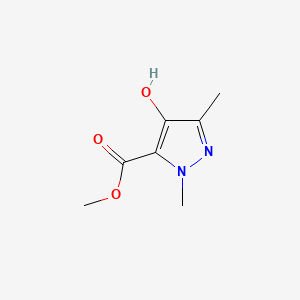

![molecular formula C15H19NO4 B576059 1-[(Benzyloxy)carbonyl]-3-methylpiperidin-3-carbonsäure CAS No. 174543-78-3](/img/structure/B576059.png)

1-[(Benzyloxy)carbonyl]-3-methylpiperidin-3-carbonsäure

Übersicht

Beschreibung

The compound “1-[(Benzyloxy)carbonyl]-3-methylpiperidine-3-carboxylic acid” is a chemical compound with the molecular formula C15H19NO4 . It is a solid substance . The compound is also known by other names such as 1-N-Cbz-3-Methylpiperidine-3-carboxylic acid, 3-Methyl-1,3-piperidinedicarboxylic acid 1-(phenylmethyl) ester, and 1-Cbz-3-methylpiperidine-3-carboxylic Acid .

Molecular Structure Analysis

The InChI code for this compound is 1S/C15H19NO4/c16-13(17)12-7-4-8-15(9-12)14(18)19-10-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10H2,(H,16,17) . This code provides a unique representation of the molecule’s structure.Chemical Reactions Analysis

While specific chemical reactions involving “1-[(Benzyloxy)carbonyl]-3-methylpiperidine-3-carboxylic acid” are not available, esters in general can undergo several types of reactions. They can be hydrolyzed to carboxylic acids under acidic or basic conditions . Esters can also be converted to amides via an aminolysis reaction . Additionally, esters can undergo trans-esterification reactions to form different esters .Physical And Chemical Properties Analysis

The compound is a solid at room temperature . Its molecular weight is 263.29 .Wissenschaftliche Forschungsanwendungen

Hemmung der Prolidase

Diese Verbindung ist ein potenter Inhibitor von Prolidase, einem Enzym, das für die Spaltung von Dipeptiden mit einem C-terminalen Prolyl- oder Hydroxyprolylrest verantwortlich ist. Die Hemmung der Prolidase-Aktivität kann Auswirkungen auf verschiedene biologische Prozesse haben, darunter den Kollagenabbau und die Wundheilung .

Derivate für das Drug Design

Forscher modifizieren 1-[(Benzyloxy)carbonyl]-3-methylpiperidin-3-carbonsäure, um neuartige Derivate zu erzeugen. Diese Derivate können verbesserte pharmakologische Eigenschaften aufweisen, was sie zu wertvollen Kandidaten für das Drug Design macht. Beispielsweise beinhaltet die Synthese von N-(L-Prolyl)-β-Alanin, einem Derivat der natürlich vorkommenden β-Alanin, diese Verbindung .

Stabile Isotopenmarkierung

Isotopenmarkierte Versionen von this compound können in Peptide oder Proteine eingebaut werden. Diese markierten Verbindungen unterstützen massenspektrometrische Proteomikstudien und ermöglichen die präzise Quantifizierung der Proteinexpression und dynamischer Veränderungen in biologischen Proben.

Zusammenfassend lässt sich sagen, dass diese vielseitige Verbindung Anwendung in der Peptidchemie, Enzyminhibition, Wirkstoffentwicklung und Proteomik findet. Ihre einzigartigen Eigenschaften inspirieren weiterhin innovative Forschung in verschiedenen wissenschaftlichen Disziplinen . Wenn Sie weitere Informationen oder zusätzliche Anwendungen benötigen, können Sie gerne fragen!

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands and other skin areas thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

Eigenschaften

IUPAC Name |

3-methyl-1-phenylmethoxycarbonylpiperidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO4/c1-15(13(17)18)8-5-9-16(11-15)14(19)20-10-12-6-3-2-4-7-12/h2-4,6-7H,5,8-11H2,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTRVUNGMWPPWGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCN(C1)C(=O)OCC2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90692938 | |

| Record name | 1-[(Benzyloxy)carbonyl]-3-methylpiperidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90692938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

174543-78-3 | |

| Record name | 1-[(Benzyloxy)carbonyl]-3-methylpiperidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90692938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

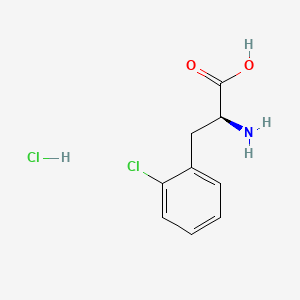

![(7R)-7-[(2E)-2-(2-AMINO-5-CHLORO-1,3-THIAZOL-4-YL)-2-(HYDROXYIMINO)ACETAMIDO]-3-[(3-{[(2-](/img/structure/B575987.png)

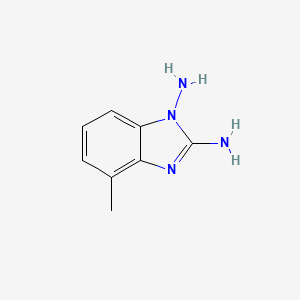

![3-methyl-3a,6a-dihydro-1H-pyrazolo[3,4-d]thiazol-5-amine](/img/structure/B575998.png)